N'-[(E)-(2,4-dichlorophenyl)methylidene]-4-(dimethylamino)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(2,4-dichlorophenyl)methylidene]-4-(dimethylamino)benzohydrazide is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a hydrazone functional group, which is formed by the condensation of a hydrazide with an aldehyde or ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,4-dichlorophenyl)methylidene]-4-(dimethylamino)benzohydrazide typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 4-(dimethylamino)benzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,4-dichlorophenyl)methylidene]-4-(dimethylamino)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group back to the corresponding hydrazide and aldehyde.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: The corresponding hydrazide and aldehyde.
Substitution: Substituted aromatic derivatives.
Scientific Research Applications
N’-[(E)-(2,4-dichlorophenyl)methylidene]-4-(dimethylamino)benzohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition.
Mechanism of Action
The mechanism by which N’-[(E)-(2,4-dichlorophenyl)methylidene]-4-(dimethylamino)benzohydrazide exerts its effects involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,4-dichlorophenyl)methylidene]benzohydrazide
- N’-[(E)-(4-chlorophenyl)methylidene]-4-(dimethylamino)benzohydrazide
Uniqueness
N’-[(E)-(2,4-dichlorophenyl)methylidene]-4-(dimethylamino)benzohydrazide is unique due to the presence of both the 2,4-dichlorophenyl and 4-(dimethylamino)benzohydrazide moieties. This combination imparts specific chemical and biological properties that may not be present in similar compounds. For example, the dichlorophenyl group can enhance the compound’s lipophilicity and membrane permeability, while the dimethylamino group can influence its electronic properties and reactivity.
Properties
Molecular Formula |
C16H15Cl2N3O |
---|---|
Molecular Weight |
336.2 g/mol |
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-4-(dimethylamino)benzamide |
InChI |
InChI=1S/C16H15Cl2N3O/c1-21(2)14-7-4-11(5-8-14)16(22)20-19-10-12-3-6-13(17)9-15(12)18/h3-10H,1-2H3,(H,20,22)/b19-10+ |
InChI Key |
ZOBRBDKFZGQZPR-VXLYETTFSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NN=CC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.